Methyl 3-bromo-6-fluoropicolinate
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Overview
Description
Methyl 3-bromo-6-fluoropicolinate: is a heterocyclic organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-fluoropicolinate can be synthesized through various methods. One common approach involves the bromination and fluorination of methyl picolinate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-6-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds with various functional groups .
Scientific Research Applications
Methyl 3-bromo-6-fluoropicolinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-fluoropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
- Methyl 6-bromo-3-fluoropicolinate
- Methyl 5-bromo-6-fluoropicolinate
- Methyl 3-fluoro-6-methylpicolinate
Comparison: Methyl 3-bromo-6-fluoropicolinate is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-bromo-6-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLAZOEXVMLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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